
3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine is a complex organic compound that features a triazine ring substituted with phenyl groups and a hydrazinyl group linked to a furan-2-yl moiety via an allylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine typically involves multi-step organic reactions. One common method starts with the preparation of the hydrazone intermediate:
-
Formation of Hydrazone Intermediate: : The reaction between furan-2-carbaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Reaction Conditions: This step is usually carried out in ethanol under reflux conditions for several hours.
-
Cyclization to Triazine: : The hydrazone intermediate is then reacted with benzil (1,2-diphenylethane-1,2-dione) to form the triazine ring.
Reaction Conditions: This cyclization reaction is typically performed in the presence of an acid catalyst such as acetic acid, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
-
Reduction: : Reduction of the allylidene group can yield saturated derivatives.
Reagents and Conditions: Typical reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The phenyl groups on the triazine ring can undergo electrophilic aromatic substitution reactions.
Reagents and Conditions: Halogenation can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Saturated hydrazinyl-triazine derivatives.
Substitution Products: Halogenated phenyl-triazine compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: Some studies suggest that the compound and its derivatives may exhibit cytotoxic activity against cancer cell lines.
Industry
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Mechanism of Action
The biological activity of 3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The furan and triazine moieties can engage in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-(3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine: Lacks the (E)-configuration, which may affect its biological activity.
3-((E)-2-((E)-3-(thiophen-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the (E)-configuration and the furan ring in 3-((E)-2-((E)-3-(furan-2-yl)allylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c1-3-9-17(10-4-1)20-21(18-11-5-2-6-12-18)25-27-22(24-20)26-23-15-7-13-19-14-8-16-28-19/h1-16H,(H,24,26,27)/b13-7+,23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSDPHQAEYBEBF-VMDSVTINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC=CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C=C/C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)
![N-(4-bromophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2727253.png)
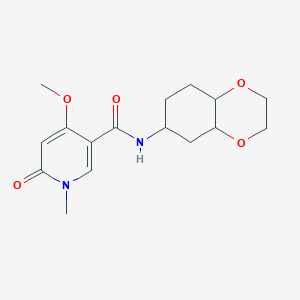
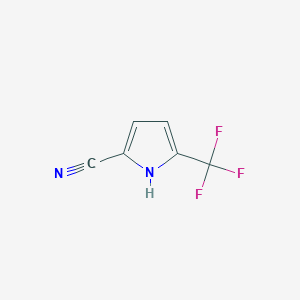
![8-ethoxy-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2727262.png)
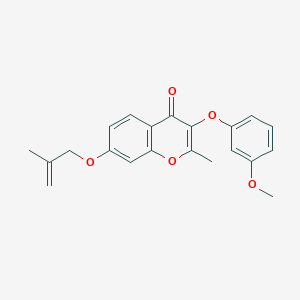
![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2727264.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2727265.png)
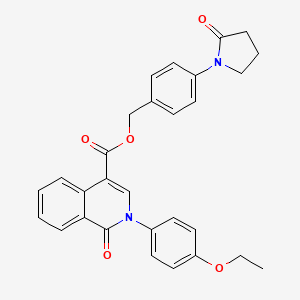
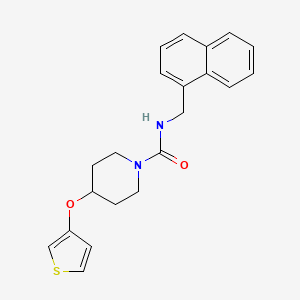

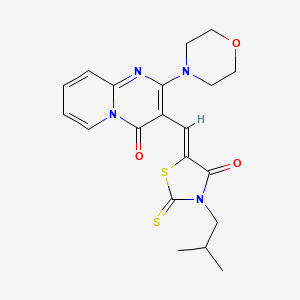
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2727274.png)
